2-(4-chlorophenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Description
2-(4-chlorophenoxy)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic compound that has gained popularity in the field of scientific research due to its potential biochemical and physiological effects. This compound is also known as 'OX-M', and it has been widely studied for its mechanism of action and its ability to modulate specific biological pathways.
Scientific Research Applications
Synthesis and Pharmacological Potential
- Synthesis and Evaluation : The compound has been a focus in the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. These derivatives have shown potential as antibacterial agents against both gram-negative and gram-positive bacteria, and as moderate inhibitors of α-chymotrypsin enzyme. Notably, certain derivatives exhibited remarkable antibacterial activity, outperforming standard drugs like ciprofloxacin in some cases (Siddiqui et al., 2014).
Bioactivity and Enzyme Inhibition
- Enzymatic and Biological Screening : Various synthesized derivatives have been evaluated for their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing significant potential, particularly against acetylcholinesterase (Rehman et al., 2013).
Anticonvulsant and Anticancer Properties
- Pharmacological Evaluation for Cancer : Some derivatives, especially those with specific substitutions, have demonstrated promising results against human lung cancer cell lines, suggesting potential applications in cancer therapy (Panchal et al., 2020).
Analytical and Stability Studies
- Chromatographic Determination and Stability : The compound has been subjected to reverse-phase chromatographic analysis to understand its intrinsic stability behavior, which is essential for its potential use in pharmaceutical formulations (Shehzadi et al., 2018).
Anti-inflammatory Applications
- Anti-inflammatory and Anti-thrombotic Studies : Derivatives of this compound have been studied for their anti-inflammatory and anti-thrombotic effects in animal models. These studies have highlighted significant potential for the development of new pharmaceutical products for inflammation-related disorders (Basra et al., 2019).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-8-15-12(19-16-8)6-14-11(17)7-18-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNUXGUWGOCXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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